Thiomorpholine 1,1-dioxide
Overview
Description
Thiomorpholine 1,1-dioxide, also known as thiomorpholine sulfone, is an organic sulfur compound with the molecular formula C4H9NO2S. It is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholine 1,1-dioxide can be synthesized through the oxidation of thiomorpholine. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure complete oxidation .
Another method involves the use of potassium permanganate as the oxidizing agent. In this process, thiomorpholine is mixed with water, and potassium permanganate is added portionwise to the reaction system. The reaction is carried out under controlled conditions to ensure safety and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using hydrogen peroxide or potassium permanganate. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine.
Substitution: Thiomorpholine derivatives with different functional groups
Scientific Research Applications
Thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a catalyst in various reactions
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways
Medicine: Explored for its potential therapeutic properties, including its use in the development of antiviral and antibacterial agents
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, which lacks the sulfone group.
Morpholine: A similar compound where the sulfur atom is replaced by oxygen.
Piperazine: Another related compound with a similar ring structure but different functional groups
Uniqueness
Thiomorpholine 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
1,4-thiazinane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c6-8(7)3-1-5-2-4-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOVLWQBFFJETK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424427 | |
Record name | Thiomorpholine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39093-93-1 | |
Record name | Thiomorpholine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to Thiomorpholine 1,1-dioxide?
A1: Several synthetic approaches have been explored, including:
- Double Michael Addition: This method utilizes the reaction of aromatic amines with divinyl sulfone in the presence of a catalyst like boric acid/glycerol in water [, ].
- One-Pot Reduction-Triggered Cyclization: This strategy involves the reaction of nitroarenes with divinyl sulfones under reducing conditions using indium/acetic acid or ammonium chloride/methanol [, ].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers focus on derivatives rather than the parent compound itself, we can deduce its properties. This compound has a molecular formula of C4H9NO2S and a molecular weight of 135.18 g/mol.
Q3: Is there spectroscopic data available for this compound and its derivatives?
A3: Yes, various spectroscopic techniques have been employed to characterize these compounds, including:
- NMR Spectroscopy: 1H NMR and 13C NMR are routinely used for structural confirmation of newly synthesized this compound derivatives [, , ].
- Mass Spectrometry: This technique is valuable for determining molecular weight and identifying fragments, further aiding in structural elucidation [, , ].
Q4: What are some applications of this compound derivatives in medicinal chemistry?
A4: Research highlights their potential as:
- Anticancer Agents: Novel this compound derived 1,2,3-triazole hybrids have shown promising in vitro anticancer activity against various cancer cell lines, warranting further investigation [].
- HIV Maturation Inhibitors: 4-(2-Hydroxyethyl)this compound serves as a key intermediate in the synthesis of BMS-955176, an HIV maturation inhibitor [].
- Antimicrobial Agents: Several derivatives exhibit potent antibacterial and antifungal activities, exceeding the efficacy of some standard drugs [].
- Antiprotozoal Agents: Certain thiazole derivatives incorporating this compound demonstrate promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease [].
Q5: How does the structure of this compound influence its reactivity?
A5: The presence of the sulfone group (SO2) significantly impacts its reactivity by:
Q6: Are there any examples of cross-metathesis reactions involving this compound derivatives?
A6: Yes, cross-metathesis reactions using divinyl sulfone as a starting material have proven effective in synthesizing novel (E)-alkenylvinyl sulfones and (E,E)-dialkenyl sulfones, which can be further derivatized into substituted this compound compounds [].
Q7: Have computational methods been applied to study this compound and its derivatives?
A7: Yes, computational studies play a crucial role in understanding these compounds:
- Reaction Mechanism Elucidation: Computational tools help decipher complex reaction pathways, like the oligomer formation during the synthesis of 4-(2-Hydroxyethyl)this compound [].
- QSAR Modeling: Quantitative structure-activity relationship studies can establish correlations between the structure of derivatives and their biological activities, guiding the design of more potent compounds [].
Q8: What is known about the material compatibility and stability of this compound?
A8: While specific data on the parent compound's stability is limited in the provided research, the successful synthesis and isolation of various derivatives suggest reasonable stability under standard laboratory conditions. Furthermore, the use of this compound derivatives in different reaction conditions like acidic, basic, and oxidizing environments [, , ] points towards its compatibility with various chemical functionalities.
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